molecular formula C16H14O6 B592393 Alnustinol CAS No. 35298-89-6

Alnustinol

Cat. No. B592393
CAS RN: 35298-89-6
M. Wt: 302.282
InChI Key: HFDPLPWGKGPTJB-LSDHHAIUSA-N
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Description

Alnustinol is a flavonoid isolated from Alnus sieboldiana . It is one of the four new flavonoids with an unsubstituted B-ring, the others being alnusin, alnetin, and alnustin . The structure of Alnustinol is established to be 3,5,7-trihydroxy-6-methoxyflavanone .


Molecular Structure Analysis

The molecular structure of Alnustinol is (2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one . Its molecular formula is C16H14O6 and it has a molecular weight of 302.28 .

Scientific Research Applications

  • Antiseptic and Flame Retardant Properties : Alnus glutinosa wood, through its susceptibility to staining, has shown potential in the study of flame retardants with antiseptic properties, especially against fungi. This suggests innovative uses in wood protection and waste management (Glinushkin et al., 2019).

  • Treatment of Atopic Dermatitis : Alnus japonica extract has been found effective in treating atopic dermatitis in animal models. This study highlighted its role in reducing allergic and inflammatory biomarkers, thus indicating its potential in treating allergic skin diseases (Choi et al., 2011).

  • Wound Healing and Anti-Inflammatory Properties : Extracts from various Alnus species, including Alnus glutinosa, have demonstrated significant wound healing, anti-inflammatory, and antioxidant activities. Shikimic acid, isolated from these extracts, was identified as a major active compound responsible for these effects (Altinyay et al., 2016).

  • Pollen Fluorescence in Scientific Research : Studies on Alnus glutinosa pollen fluorescence have provided insights into the impact of environmental factors like ozone on pollen properties, relevant to both scientific and practical applications (Šaulienė et al., 2019).

  • Chemoprotective Effects on Human Lymphocytes : Diarylheptanoids isolated from Alnus glutinosa bark have shown a protective effect on chromosome aberrations in human lymphocytes, suggesting potential chemoprotective properties (Novaković et al., 2013).

  • Anti-Inflammatory Properties : Alnus glutinosa stem bark extract has displayed various antioxidant activities and a significant effect on tumor necrosis factor-α production, supporting its ethnopharmacological use in reducing inflammatory processes (Acero & Muñoz-Mingarro, 2012).

  • Phytochemical Features and Biological Activities : Research on Alnus glutinosa stem bark has highlighted its high content of diarylheptanoids, particularly oregonin, and strong antioxidant, anti-inflammatory, and anti-angiogenic activities, indicating its potential against inflammatory-based diseases (Smeriglio et al., 2022).

  • Identification of Flavonoids and Stilbenes : Chemical analysis of Alnus sieboldiana has led to the isolation of flavonoids including alnustinol, highlighting the diverse chemical composition of the Alnus genus (Asakawa, 1971).

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-16-9(17)7-10-11(13(16)19)12(18)14(20)15(22-10)8-5-3-2-4-6-8/h2-7,14-15,17,19-20H,1H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDPLPWGKGPTJB-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alnustinol

Citations

For This Compound
53
Citations
SC Sati, N Sati, OP Sati - Pharmacognosy reviews, 2011 - ncbi.nlm.nih.gov
The genus Alnus has been reviewed for its chemical constituents and biological activities including traditional importance of some common species. The plants of this genus contain …
Number of citations: 116 www.ncbi.nlm.nih.gov
YB Yu, N Nakamura, H Miyashiro… - Korean Journal of …, 2007 - koreascience.kr
In this study, three triterpenoids, two steroids and nine flavonoids were isolated from the leaves of Alnus firma Sieb. et Zucc. On the basis of spectroscopic evidences, the structures of …
Number of citations: 5 koreascience.kr
T Suga, N Iwata, Y Asakawa - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
The structure of alnustone (1) isolated from the male flower of Alnus pendula Matsum. has been established to be 1,7-diphenyl-1,3-heptadien-5-one. Previously-known compounds, β-…
Number of citations: 66 www.journal.csj.jp
YB Yu, H Miyashiro, N Nakamura, M Hattori… - Archives of pharmacal …, 2007 - Springer
Triterpenoids and flavonoids isolated from Alnus firma SZ were found to inhibit HIV-1 virus replication and controlled its essential enzymes. In this study, the inhibition of HIV-1 viral …
Number of citations: 111 link.springer.com
Y Asakawa - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
Four new flavonoids with an unsubstituted B-ring, alnusin, alnetin, alnustin, and alnustinol, isolated from Alnus sieboldiana were established to be 3,5,7-trihydroxy-6-methoxyflavone (1), …
Number of citations: 106 www.journal.csj.jp
FJ Arriaga-Giner, E Wollenweber… - … für Naturforschung C, 1986 - degruyter.com
… flowers of Alnus sieboldiana (Betulaceae) and was named alnustinol [6]. We assume that it there … Alnustinol is still the only known dihydroflavonol with this pattern of O-substitution. 3,5,7-…
Number of citations: 18 www.degruyter.com
A Ludwiczuk, A Saha, T Kuzuhara, Y Asakawa - Phytomedicine, 2011 - Elsevier
The leaves of the Japanese Alnus sieboldiana have been extracted with n-hexane and then with methanol. A bioactivity-guided approach based on MTT assay for growth inhibition and …
Number of citations: 45 www.sciencedirect.com
S Huang, CP Zhang, K Wang, GQ Li, FL Hu - Molecules, 2014 - mdpi.com
Propolis is a honeybee product with broad clinical applications. Current literature describes that propolis is collected from plant resins. From a systematic database search, 241 …
Number of citations: 719 www.mdpi.com
LJ Kaniszewski - 2015 - search.proquest.com
… Alnustinol showed a retention time of approximately 6.77 (301 ion) and alnusin with a retention time of approximately 8.44 (299 ion) in negative ion mode. .......................................................…
Number of citations: 0 search.proquest.com
AA Righi, TR Alves, G Negri… - Journal of the …, 2011 - Wiley Online Library
BACKGROUND: Chloroform, ethyl acetate and methanol extracts of a sample of red propolis from the state of Alagoas (northeast Brazil) were analyzed by gas chromatography–mass …
Number of citations: 233 onlinelibrary.wiley.com

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